![molecular formula C24H27N3O3S B2612058 ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate CAS No. 893788-22-2](/img/structure/B2612058.png)
ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzoate, which is a salt or ester of benzoic acid. The presence of the spiro[cyclohexane-1,2’-quinazoline]sulfanyl group suggests that it might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the spiro[cyclohexane-1,2’-quinazoline]sulfanyl group and its attachment to the benzoate molecule .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spiro[cyclohexane-1,2’-quinazoline]sulfanyl group. This group contains a spiro atom (a quaternary carbon atom that is the only common atom to two rings) and a cyclohexane ring fused with a quinazoline ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfanyl group could potentially make it reactive towards certain electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions.Scientific Research Applications
Synthesis and Biological Activities
Ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate and its derivatives have been synthesized for various scientific research applications, focusing primarily on their biological activities. These compounds have been synthesized through reactions involving cyclohexane and quinazoline derivatives. A significant body of research demonstrates that these compounds exhibit a range of biological activities, including anti-monoamine oxidase and antitumor effects. For instance, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, revealing high anti-monoamine oxidase and antitumor activity for several of the synthesized compounds (Markosyan et al., 2015). This discovery opens new avenues for developing potential therapeutic agents targeting specific biochemical pathways involved in disease processes.
Psychotropic and Anticonvulsant Properties
Further extending the scope of research, Grigoryan et al. (2011) explored the psychotropic activity of 5-cyclohexyl-5-methyl-2-sulfanyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-4-one derivatives. Their findings suggest potential applications of these compounds in treating neurological disorders, showcasing their versatility beyond anticancer and monoamine oxidase inhibition activities (Grigoryan et al., 2011). Additionally, the anticonvulsant properties of related spirobenzo[h]quinazoline derivatives further highlight the potential therapeutic applications of these compounds in neurological research and treatment strategies (Grigoryan et al., 2017).
Future Directions
Mechanism of Action
Target of action
The exact target of “ethyl 4-(2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamido)benzoate” is currently unknown. Quinazoline derivatives, which this compound is a part of, are known to have a wide range of biological activities .
Mode of action
Without specific studies on “ethyl 4-(2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamido)benzoate”, it’s difficult to determine its exact mode of action. Quinazoline derivatives often interact with their targets through hydrogen bonding and aromatic stacking interactions .
Biochemical pathways
Quinazoline derivatives are known to affect a variety of biochemical pathways, depending on their specific structures and targets .
properties
IUPAC Name |
ethyl 4-[(2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-2-30-23(29)17-10-12-18(13-11-17)25-21(28)16-31-22-19-8-4-5-9-20(19)26-24(27-22)14-6-3-7-15-24/h4-5,8-13,26H,2-3,6-7,14-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZIMSYEYZXVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2611975.png)
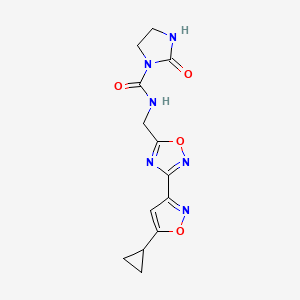

![2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2611982.png)
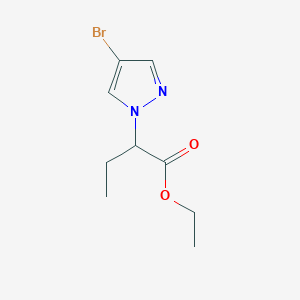
![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2611984.png)
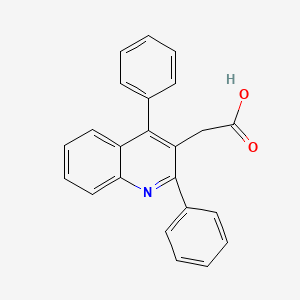


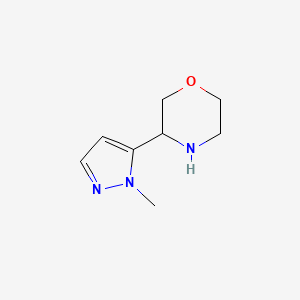
![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2611991.png)
![Tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2611993.png)
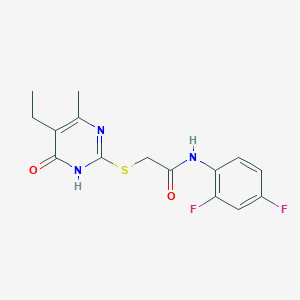
![3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B2611997.png)